molecular formula C10H7NaO3S B072267 Sodium 1-naphthalenesulfonate CAS No. 1321-69-3

Sodium 1-naphthalenesulfonate

Cat. No. B072267
M. Wt: 230.22 g/mol
InChI Key: HIEHAIZHJZLEPQ-UHFFFAOYSA-M
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Patent
US04939064

Procedure details

In a mixed solution of 260 ml of acetonitrile and 7 ml of dimethylacetamide was suspended 133 g of sodium α-naphthalenesulfonate. While cooling the suspension with water, 80 ml of phosphorus oxychloride was dropwise added to the suspension. After the addition, the mixture was reacted at 65° C. for one hour. The reaction mixture was cooled and poured into 2 l of ice-cold water. The precipitated grayish-white crystals were recovered by filtration and air-dried. The yield was 110.8 g (84.6% of theoretical value), m.p. 66°-68° C.
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(#N)C.CC(N(C)C)=O.[C:10]1([S:20]([O-:23])(=O)=[O:21])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1.[Na+].P(Cl)(Cl)([Cl:27])=O>O>[C:10]1([S:20]([Cl:27])(=[O:23])=[O:21])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
260 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
133 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)[O-].[Na+]
Step Four
Name
ice
Quantity
2 L
Type
reactant
Smiles
Step Five
Name
Quantity
80 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added to the suspension
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 65° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitated grayish-white crystals were recovered by filtration
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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